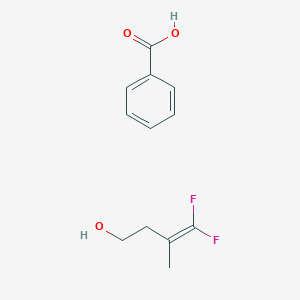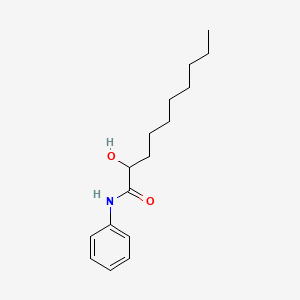![molecular formula C13H8FN B14265656 2-Fluorobenzo[H]quinoline CAS No. 163275-69-2](/img/structure/B14265656.png)
2-Fluorobenzo[H]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorobenzo[H]quinoline is a fluorinated derivative of benzo[H]quinoline, a heterocyclic aromatic compound The incorporation of a fluorine atom into the quinoline structure enhances its chemical properties, making it a compound of interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobenzo[H]quinoline can be achieved through several methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method can be catalyzed by transition metals or Brønsted acids, depending on the substituent at the triple bond . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloisomerization reactions using recyclable catalysts. The use of solvent-free conditions and ionic liquids has been explored to make the process more sustainable and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluorobenzo[H]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts to produce partially or fully reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-Fluorobenzo[H]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its enhanced fluorescence properties.
Medicine: Explored for its potential as an anticancer and antibacterial agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Fluorobenzo[H]quinoline involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, particularly targeting DNA gyrase and topoisomerase IV. These interactions lead to the stabilization of enzyme-DNA complexes, resulting in the inhibition of DNA replication and cell death . The compound’s fluorescence properties are attributed to its ability to undergo protonation, enhancing its emission intensity .
Vergleich Mit ähnlichen Verbindungen
Benzo[H]quinoline: The parent compound without the fluorine atom.
Benzo[C]acridine: Another heterocyclic compound with similar structural features.
Fluoroquinolines: A class of compounds with similar fluorinated quinoline structures.
Uniqueness: 2-Fluorobenzo[H]quinoline stands out due to its unique combination of a fluorine atom and a benzo[H]quinoline core. This combination enhances its chemical stability, fluorescence properties, and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
163275-69-2 |
|---|---|
Molekularformel |
C13H8FN |
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
2-fluorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8FN/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H |
InChI-Schlüssel |
QPVYKZMSHLZTEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


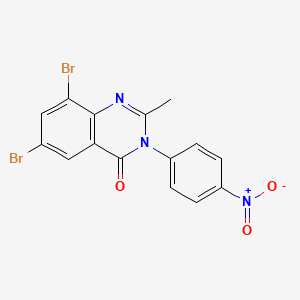

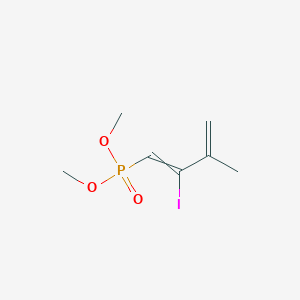
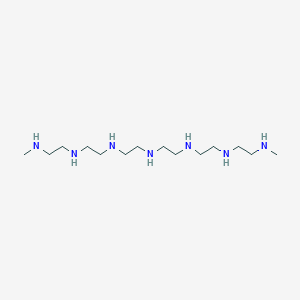
![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
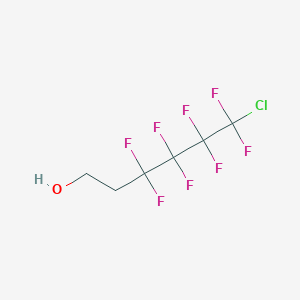
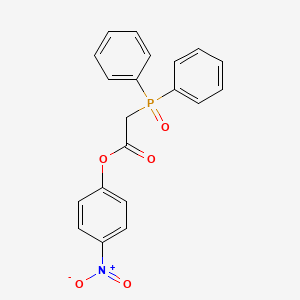
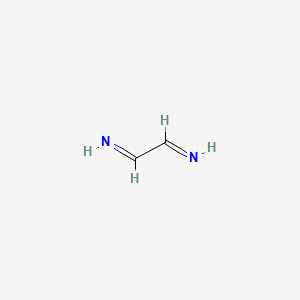
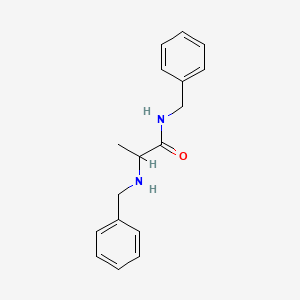
![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
germane](/img/structure/B14265630.png)
